molecular formula C11H14BrNO2 B15124314 4-(4-Bromo-2-methoxyphenyl)morpholine

4-(4-Bromo-2-methoxyphenyl)morpholine

Cat. No.: B15124314
M. Wt: 272.14 g/mol
InChI Key: XOVWEFZHHBJOLD-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methoxyphenyl)morpholine is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-(4-bromo-2-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

XOVWEFZHHBJOLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2CCOCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 4 Bromo 2 Methoxyphenyl Morpholine and Analogues

Established Synthetic Routes to the 4-Arylmorpholine Core

The formation of the 4-arylmorpholine scaffold is a critical step in the synthesis of the target compound. This can be achieved through various strategies that focus on the construction of the morpholine (B109124) ring itself, primarily involving the formation of a key carbon-nitrogen bond and subsequent or concurrent cyclization to form the 1,4-oxazine ring system.

Strategies for Carbon-Nitrogen Bond Formation in Morpholine Ring Construction

The crucial carbon-nitrogen (C-N) bond in the morpholine ring is typically formed through nucleophilic substitution or reductive amination pathways. A common and efficient approach involves the reaction of a primary or secondary amine with a suitable dielectrophile, such as a dihaloethane or a protected diol.

One established method is the N-alkylation of an appropriately substituted aniline (B41778) with a 2-haloethanol, followed by intramolecular cyclization. For instance, 4-bromo-2-methoxyaniline (B48862) can be reacted with 2-chloroethanol (B45725) or 2-bromoethanol (B42945) to form the intermediate N-(2-hydroxyethyl)-4-bromo-2-methoxyaniline. This intermediate can then undergo intramolecular cyclization to yield the desired morpholine ring.

Alternatively, reductive amination of a substituted aniline with a protected hydroxyacetaldehyde, followed by deprotection and cyclization, offers another route. This method provides a high degree of control over the substitution pattern of the resulting morpholine.

A summary of common C-N bond formation strategies for morpholine synthesis is presented in Table 1.

StrategyReactantsKey Intermediate
N-AlkylationArylamine, 2-HaloethanolN-(2-hydroxyethyl)arylamine
Reductive AminationArylamine, Protected HydroxyacetaldehydeN-(2-hydroxyethyl)arylamine

Cyclization Pathways for 1,4-Oxazine Ring Synthesis

The formation of the 1,4-oxazine ring, the core of the morpholine structure, is most commonly achieved through intramolecular cyclization of an N-(2-hydroxyethyl)arylamine intermediate. This cyclization can be promoted under various conditions, including acid or base catalysis, or through the use of dehydrating agents.

Acid-catalyzed cyclization typically involves protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine. Common acids used for this purpose include sulfuric acid and phosphoric acid. Base-mediated cyclization, on the other hand, often involves the deprotonation of the amine, increasing its nucleophilicity for subsequent attack on a carbon bearing a leaving group, such as a halide.

A review of morpholine synthesis highlights the dehydration of bis(2-hydroxyethyl)amines at elevated temperatures in the presence of dehydrating agents like concentrated sulfuric acid as a viable method. researchgate.net Another approach involves the Mitsunobu reaction, using reagents like triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD), to facilitate the intramolecular cyclization of N-substituted diethanolamines. researchgate.net

Introduction and Functionalization of the Phenyl Substituents

The synthesis of 4-(4-bromo-2-methoxyphenyl)morpholine requires the specific placement of a bromine atom and a methoxy (B1213986) group on the phenyl ring. The timing of these functionalization steps relative to the formation of the morpholine ring is a key strategic consideration.

Regioselective Bromination Strategies for the Phenyl Ring

The bromination of the phenyl ring must be regioselective to achieve the desired 4-bromo substitution pattern. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of bromination. In the case of a 2-methoxyphenyl group, the methoxy group is an ortho-, para-directing activator.

A plausible synthetic route involves the bromination of 2-methoxyaniline. The amino group is a strong activating and ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. This alignment of directing effects strongly favors substitution at the position para to the amino group, which is the 4-position of the final product. A specific procedure for this transformation involves the bromination of 2-methoxyaniline with 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in methylene (B1212753) chloride at low temperatures, yielding 4-bromo-2-methoxyaniline in high yield. nih.gov

Methoxylation Techniques and Regioselectivity Considerations

The introduction of the methoxy group can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed reactions. The choice of method often depends on the nature of the starting material.

If starting from a dibrominated precursor, such as 1,4-dibromo-2-fluorobenzene, a selective methoxylation can be achieved. For instance, a process for producing 4-bromo-2-methoxybenzaldehyde (B1278859) involves the reaction of 2-fluoro-4-bromobenzaldehyde with methanol (B129727) in the presence of potassium carbonate. google.com While this example leads to a benzaldehyde, the principle of selective methoxylation is applicable. Direct methoxylation of a brominated phenyl ring can also be achieved under copper-catalyzed conditions, often referred to as the Ullmann condensation.

Cross-Coupling Reactions for Aryl-Morpholine Linkage (e.g., Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the C-N bond between the aryl group and the morpholine nitrogen. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that is widely used for this purpose. nih.govresearchgate.netchemrxiv.org

This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, one could envision a Buchwald-Hartwig amination between 1,4-dibromo-2-methoxybenzene and morpholine. The relative reactivity of the two bromine atoms would be a key factor in achieving selective monosubstitution.

Another important cross-coupling reaction is the Ullmann condensation, which utilizes a copper catalyst to promote the formation of the C-N bond. chemshuttle.com This reaction is often carried out at higher temperatures compared to the Buchwald-Hartwig amination but remains a valuable tool for the synthesis of arylamines.

A summary of catalyst systems for the Buchwald-Hartwig amination is provided in Table 2.

CatalystLigandBaseSolvent
Pd(OAc)2X-PhosKOt-BuToluene (B28343)
[Pd(allyl)Cl]2t-BuXPhost-BuOLi1,4-Dioxane
Pd2(dba)3XPhost-BuONaToluene

Optimization of Reaction Conditions for Enhanced Yields and Purity

The synthesis of N-aryl morpholines, such as this compound, is frequently achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method, involving the coupling of an aryl halide with morpholine. The optimization of reaction parameters is critical for maximizing product yield and purity by minimizing side reactions, such as hydrodehalogenation of the aryl halide or catalyst decomposition. Key parameters that are typically optimized include the choice of catalyst system (metal precursor and ligand), base, solvent, and temperature.

Catalyst and Ligand Selection: The efficacy of the palladium-catalyzed C-N coupling is highly dependent on the ligand coordinated to the metal center. Electron-rich and sterically hindered phosphine ligands are often preferred as they facilitate the crucial reductive elimination step and stabilize the active catalytic species. For the synthesis of N-aryl morpholines, ligands like Xantphos and RuPhos have been shown to be effective. The choice of palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), can also influence reaction efficiency.

Base and Solvent Effects: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, milder bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be employed to improve functional group tolerance. researchgate.net The solvent must be capable of dissolving the reactants and maintaining the catalyst's stability at elevated temperatures. Aprotic solvents like toluene, dioxane, and N,N-dimethylformamide (DMF) are frequently utilized.

Temperature and Reaction Time: These reactions often require heating to achieve a reasonable rate. The optimal temperature is a balance between ensuring a sufficient reaction rate and preventing thermal degradation of reactants, products, or the catalyst. Automated optimization techniques can be employed to efficiently screen variables like temperature, reactant equivalents, and residence time in flow chemistry systems, leading to rapid identification of conditions for high yield and purity. nih.gov

The following interactive table summarizes the typical effects of varying reaction conditions on the synthesis of N-aryl morpholines, which can be applied to the synthesis of this compound.

ParameterCondition A (High Yield)Condition B (Moderate Yield)Condition C (Low Yield)Rationale for Impact on Yield/Purity
Catalyst/Ligand Pd₂(dba)₃ / XantphosPd(OAc)₂ / BINAPPdCl₂(PPh₃)₂Bulky, electron-rich ligands (e.g., Xantphos) promote efficient reductive elimination and prevent β-hydride elimination, enhancing yield and purity. Less effective ligands can lead to side reactions.
Base NaOt-BuCs₂CO₃K₃PO₄Strong bases like NaOt-Bu effectively facilitate the deprotonation of the amine, driving the reaction forward. Weaker or less soluble bases can result in slower reaction rates and lower conversions.
Solvent Toluene or DioxaneDMFEthanol (B145695)Aprotic, non-coordinating solvents like toluene are generally preferred. Protic solvents like ethanol can interfere with the catalyst and base, leading to reduced yields.
Temperature 100-110 °C80 °C< 60 °CSufficient thermal energy is required to overcome the activation barrier for the catalytic cycle. However, excessively high temperatures can cause catalyst decomposition and byproduct formation.

Green Chemistry Approaches in Morpholine Derivative Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for the synthesis of morpholine derivatives. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netnih.gov

Catalyst-Free and Alternative Catalytic Systems: A key goal in green synthesis is the reduction or elimination of heavy metal catalysts. Research has demonstrated the feasibility of catalyst-free C-N bond formation under biocompatible conditions for certain substrates, offering an atom-economical and green pathway. rsc.org When catalysts are necessary, the use of recyclable, polymer-supported catalysts or earth-abundant metal catalysts is a greener alternative to homogeneous precious metal systems. researchgate.net

Energy-Efficient Methodologies: Ultrasound and microwave irradiation have emerged as powerful techniques for accelerating organic reactions. nih.gov These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and enhanced purity, all of which contribute to a more energy-efficient process. nih.gov Solvent-free "neat" reaction conditions, often facilitated by microwave heating, further enhance the green credentials of a synthesis by eliminating solvent waste. researchgate.net

One-Pot and Redox-Neutral Syntheses: Multi-component reactions (MCRs) and tandem one-pot procedures are highly efficient strategies that reduce the number of synthetic steps and avoid the waste associated with isolating and purifying intermediates. researchgate.netacs.org A recently developed green synthesis of morpholines from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgchemrxiv.orgnih.gov This one or two-step protocol is redox-neutral, uses inexpensive reagents, and avoids the halogenated intermediates and metal-hydride reducing agents common in traditional methods, thus presenting significant environmental benefits. chemrxiv.orgchemrxiv.org

The following interactive table compares a traditional synthetic route to N-aryl morpholines with a greener alternative, highlighting key sustainability metrics.

MetricTraditional Method (e.g., Buchwald-Hartwig)Green Chemistry Approach
Catalyst Homogeneous Palladium catalyst (often not recycled)Catalyst-free, rsc.org recyclable polymer-supported catalyst, researchgate.net or earth-abundant metal catalyst
Solvent Anhydrous, high-boiling point organic solvents (e.g., Toluene, Dioxane)Water, ethanol, ionic liquids, or solvent-free conditions researchgate.netnih.gov
Energy Input Prolonged conventional heating (hours to days)Microwave or ultrasound irradiation (minutes), reducing energy consumption nih.gov
Atom Economy Moderate; involves pre-functionalized starting materials and stoichiometric baseHigh; utilizes multi-component acs.org or redox-neutral one-pot reactions, minimizing byproducts chemrxiv.orgchemrxiv.org
Waste Generation Generates metallic waste and requires significant solvent for reaction and purificationMinimal waste due to solvent-free conditions, catalyst recycling, and one-pot procedures

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-(4-Bromo-2-methoxyphenyl)morpholine can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the substituted phenyl ring and the aliphatic protons of the morpholine (B109124) ring.

The protons on the morpholine ring typically appear as two multiplets due to the different chemical environments of the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons of the methylene group next to the oxygen (O-CH₂) are expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to the protons of the methylene group adjacent to the nitrogen (N-CH₂).

The aromatic region of the spectrum is anticipated to show three signals corresponding to the three protons on the trisubstituted benzene (B151609) ring. The substitution pattern (bromo at C4, methoxy (B1213986) at C2, and morpholine at C1) leads to a specific splitting pattern that can be used to confirm the arrangement of the substituents. A singlet for the methoxy group protons (-OCH₃) is also expected in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.9-7.2Multiplet3HAromatic protons (Ar-H)
~ 3.85Singlet3HMethoxy protons (-OCH₃)
~ 3.80-3.90Multiplet4HMorpholine protons (O-CH₂)
~ 3.00-3.10Multiplet4HMorpholine protons (N-CH₂)

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would display signals for each unique carbon atom.

The aromatic region will show six distinct signals for the carbons of the phenyl ring. The carbons attached to the electronegative bromine, oxygen, and nitrogen atoms (C-Br, C-O, C-N) will have characteristic chemical shifts. The carbon bearing the methoxy group (C-OCH₃) is expected to be significantly downfield, as is the carbon attached to the morpholine nitrogen. The carbon attached to the bromine atom will also be influenced, though typically to a lesser extent than oxygen or nitrogen.

The aliphatic region will contain signals for the morpholine ring carbons and the methoxy carbon. The two chemically non-equivalent methylene carbons of the morpholine ring will appear as separate signals, with the carbon adjacent to the oxygen (O-CH₂) appearing at a lower field than the carbon adjacent to the nitrogen (N-CH₂). The carbon of the methoxy group (-OCH₃) will appear as a sharp singlet in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 150-160Aromatic Carbon (C-O)
~ 140-150Aromatic Carbon (C-N)
~ 110-130Aromatic Carbons (C-H, C-Br)
~ 67-70Morpholine Carbon (O-CH₂)
~ 55-60Methoxy Carbon (-OCH₃)
~ 50-55Morpholine Carbon (N-CH₂)

Note: Predicted values are based on standard chemical shift ranges.

While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques is crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. It would confirm the connectivity within the morpholine ring by showing correlations between the N-CH₂ and O-CH₂ protons, and also reveal the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to the aromatic carbon signals and the morpholine proton signals to their respective methylene carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of bonds.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methoxy groups are found just below 3000 cm⁻¹.

C-O stretching: Strong absorptions for the aryl-alkyl ether (Ar-O-CH₃) and the aliphatic ether (C-O-C) in the morpholine ring are expected in the 1250-1000 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the tertiary amine within the morpholine ring would likely be observed in the 1250-1020 cm⁻¹ range.

Aromatic C=C stretching: These vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region.

C-Br stretching: The C-Br stretch is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H Stretch
2950-2800Aliphatic C-H Stretch (Morpholine, -OCH₃)
1600-1450Aromatic C=C Bending
1260-1200Aryl-O Stretch (Asymmetric)
1120-1020C-N Stretch
1050-1000Aryl-O Stretch (Symmetric)
600-500C-Br Stretch

Raman spectroscopy provides complementary information to FTIR. While specific experimental data is not available, a Raman spectrum would be expected to show:

Strong bands for the symmetric vibrations of the aromatic ring.

Characteristic vibrations for the C-O-C symmetric stretch of the morpholine ring.

The C-Br stretching vibration may also be observable.

Raman spectroscopy is particularly useful for observing symmetric vibrations that might be weak or absent in the FTIR spectrum, providing a more complete vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₁₄BrNO₂. This calculation sums the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The resulting theoretical mass is then compared to the experimentally measured mass of the protonated molecule [M+H]⁺ or other appropriate molecular ions. The close correlation between the experimental and theoretical values serves as definitive confirmation of the compound's molecular formula.

While specific experimental HRMS data for this compound is not widely available in the public domain, the expected results would be presented as shown in the table below.

Table 1: Representative HRMS Data for this compound

Molecular Ion Theoretical m/z Measured m/z Difference (ppm) Molecular Formula Confirmed

Note: The table illustrates the typical format for HRMS data. Specific experimental values for this compound are not available in the cited literature.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals how molecules are arranged in a crystal lattice, offering insights into intermolecular interactions and supramolecular assembly.

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a detailed experimental analysis of its molecular conformation, intermolecular interactions, and crystal packing is not possible at this time. However, based on the known structures of analogous phenylmorpholine compounds, a hypothetical analysis can be described.

An X-ray crystallographic study of this compound would be expected to reveal that the morpholine ring adopts a stable chair conformation, which is the most common and lowest energy conformation for this heterocyclic system. The analysis would precisely determine the bond lengths and angles within both the morpholine and the substituted phenyl rings. A key conformational feature would be the torsion angle between the plane of the phenyl ring and the morpholine ring, which would indicate the degree of twist between these two structural components. The methoxy group at the ortho position would likely influence this dihedral angle due to steric hindrance.

Table 2: List of Compounds Mentioned

Compound Name

Advanced Theoretical and Computational Investigations of 4 4 Bromo 2 Methoxyphenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional arrangement of atoms (geometry optimization).

For 4-(4-Bromo-2-methoxyphenyl)morpholine, a DFT study would begin by proposing an initial structure. A functional, such as the widely used B3LYP, would be paired with a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. The calculation iteratively adjusts the positions of the atoms until a minimum energy conformation is found. This optimized geometry corresponds to the most stable structure of the molecule in the gas phase. The output provides precise bond lengths, bond angles, and dihedral angles. For instance, the calculation would define the geometry of the morpholine (B109124) ring (typically a chair conformation), its orientation relative to the phenyl ring, and the spatial arrangement of the bromo and methoxy (B1213986) substituents. researchgate.netnih.gov

Hypothetical Optimized Geometrical Parameters: This table illustrates the type of data a DFT geometry optimization would yield. The values are for illustrative purposes only.

ParameterBond/AngleCalculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC(phenyl)-N(morpholine)~1.40 Å
Bond LengthC(phenyl)-O(methoxy)~1.37 Å
Bond AngleC-N-C (morpholine)~112°
Dihedral AngleC-C-N-CDefines ring pucker

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory, MP2) can be used to calculate a wide range of molecular properties. For this compound, these calculations could provide values for dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its nonlinear optical (NLO) potential. liverpool.ac.uk

Conformational Analysis and Potential Energy Surfaces

The flexibility of the morpholine ring and the rotation around the phenyl-nitrogen bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them. nih.govfiveable.me

A potential energy surface (PES) scan would be performed by systematically changing a specific dihedral angle (e.g., the angle defining the rotation of the phenyl group relative to the morpholine nitrogen) and calculating the energy at each step. youtube.com The resulting plot of energy versus angle reveals energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. For the morpholine ring itself, the analysis would confirm the most stable conformation, which is typically a chair form, but could also investigate the higher-energy boat or twist-boat forms. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors. nih.gov These values can be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). libretexts.org Such calculations would predict the chemical shift for each unique proton and carbon atom in this compound, helping to assign peaks in an experimental spectrum. researchgate.net

IR Spectroscopy: The same DFT optimization that yields the molecular geometry also provides vibrational frequencies. scispace.com Each calculated frequency corresponds to a specific molecular motion (e.g., C-H stretch, C=C ring stretch, C-O stretch). These theoretical frequencies and their intensities can be plotted to generate a theoretical IR spectrum, which is invaluable for assigning the absorption bands observed in an experimental FT-IR spectrum. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies. mdpi.com This analysis predicts the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals (often from the HOMO to the LUMO). materialsciencejournal.orgcore.ac.uk

Hypothetical Predicted Spectroscopic Data: This table illustrates the type of data that would be generated. Values are for illustrative purposes only.

SpectroscopyParameterPredicted ValueCorresponding Group/Transition
¹³C NMRChemical Shift (δ)~115 ppmCarbon bonded to Bromine (C-Br)
¹H NMRChemical Shift (δ)~3.8 ppmMethoxy protons (-OCH₃)
IRWavenumber (ν)~1250 cm⁻¹Aromatic C-O stretch
UV-Visλmax~280 nmπ → π* transition

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations often model a molecule in isolation (gas phase), molecular dynamics (MD) simulations can explore its behavior over time, especially in a condensed phase like a solvent. MD simulations model the movements of atoms by applying classical mechanics.

An MD simulation of this compound would place the molecule in a box filled with explicit solvent molecules (e.g., water or DMSO). The simulation would then track the trajectory of all atoms over a period of nanoseconds. This approach provides a dynamic view of the molecule's conformational flexibility, showing how the morpholine ring puckers and how the phenyl group rotates in a realistic environment. It is particularly useful for studying how solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular forces influence the molecule's preferred shape and dynamics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and distributions of these orbitals are obtained from DFT calculations.

HOMO: The HOMO is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom.

LUMO: The LUMO is the innermost empty orbital. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). The LUMO might be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of molecular stability and reactivity. researchgate.netedu.krd A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily excitable and more reactive. mdpi.com

By analyzing the shapes and energies of these orbitals, FMO theory can predict the most likely sites for electrophilic and nucleophilic attack on the molecule. taylorandfrancis.comresearchgate.net

Hypothetical FMO Analysis Data: This table illustrates the results from an FMO analysis. Values are hypothetical.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVIndicates high kinetic stability

Electron Density Analysis and Electrostatic Potential Maps

The study of a molecule's electron density and its corresponding electrostatic potential provides profound insights into its chemical behavior, reactivity, and intermolecular interaction capabilities. These properties are determined by the spatial distribution of electrons around the atomic nuclei. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these characteristics with high accuracy. mdpi.commdpi.com This section details the theoretical analysis of the electron density and Molecular Electrostatic Potential (MEP) of this compound, predicting its reactive sites and electronic nature.

Electron Density Distribution

Electron density analysis reveals the regions within a molecule where the probability of finding an electron is highest. In this compound, the distribution is non-uniform due to the presence of various atoms with differing electronegativities and the influence of electron-donating and electron-withdrawing functional groups.

The highest concentrations of electron density are expected to be localized around the most electronegative atoms. Specifically, the oxygen atoms—one within the morpholine ring and one in the methoxy group—will exhibit significant electron density due to their high electronegativity and the presence of lone pairs of electrons. Similarly, the nitrogen atom of the morpholine ring and the bromine atom attached to the phenyl ring are also centers of high electron density. ias.ac.inscielo.br

Conversely, regions of lower electron density will be found around the hydrogen atoms bonded to the carbon framework, as they are the least electronegative atoms in the structure. The carbon atoms of the phenyl ring and the morpholine ring will have intermediate electron densities, influenced by the atoms they are bonded to.

To quantify this distribution, atomic charge calculations such as Mulliken population analysis can be employed. semanticscholar.org While specific calculated values for this compound are not available in the literature, a representative table of predicted charges based on the known behavior of similar functional groups in related molecules can be constructed. researchgate.net It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and provide a qualitative rather than a precise quantitative measure. uni-muenchen.de

Atomic RegionPredicted Mulliken Charge (a.u.)Rationale
Morpholine OxygenHighly NegativeHigh electronegativity and lone pairs.
Methoxy OxygenHighly NegativeHigh electronegativity and lone pairs.
Morpholine NitrogenNegativeElectronegative atom with a lone pair, charge is moderated by its three single bonds to carbon.
Bromine AtomSlightly NegativeElectronegative with lone pairs, but less so than O or N.
Aromatic CarbonsVariable (Slightly Negative to Slightly Positive)Charge is influenced by attached substituents (methoxy, bromine, morpholine).
Morpholine HydrogensPositiveLow electronegativity; bonded to carbon atoms adjacent to heteroatoms.
Methoxy HydrogensPositiveLow electronegativity.

Electrostatic Potential Maps (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. mkjc.in It is plotted on the surface of the molecule's electron density and helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. sapub.orgthaiscience.info

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (electron-rich) are typically colored red and are characteristic of sites susceptible to electrophilic attack. Regions of positive electrostatic potential (electron-poor) are colored blue, indicating sites for nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map is predicted to show the following features:

Negative Potential (Red/Yellow): The most intense red regions are expected to be located around the oxygen atom of the morpholine ring and the oxygen of the methoxy group. These represent the areas of greatest negative potential and are the primary sites for interactions with electrophiles or hydrogen bond donors. The nitrogen atom of the morpholine ring and the bromine atom will also be surrounded by regions of negative potential, though likely less intense than those of the oxygen atoms. The π-electron cloud of the aromatic ring will also create a region of moderately negative potential above and below the ring plane.

Positive Potential (Blue): The most positive electrostatic potential is predicted to be found on the hydrogen atoms of the CH₂ groups of the morpholine ring. Their proximity to the electronegative nitrogen and oxygen atoms withdraws electron density, making these hydrogens electron-poor. These areas are the most likely sites for interaction with nucleophiles or hydrogen bond acceptors.

Molecular RegionPredicted MEP ValueColor on MEP MapPredicted Reactivity
Morpholine & Methoxy Oxygen AtomsMost NegativeDeep RedPrimary site for electrophilic attack; H-bond acceptor. researchgate.net
Morpholine Nitrogen AtomNegativeRed/YellowSite for electrophilic attack.
Aromatic Ring (π-system)Slightly NegativeYellow/GreenInteraction with electrophiles.
Morpholine Ring HydrogensPositiveBlueSite for nucleophilic attack; H-bond donor.
Carbon FrameworkNear-ZeroGreenRelatively non-polar region.

Chemical Reactivity and Derivatization Studies of 4 4 Bromo 2 Methoxyphenyl Morpholine

Reactions Involving the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring of 4-(4-bromo-2-methoxyphenyl)morpholine is a tertiary amine. However, its reactivity is significantly influenced by the electronic effects of the attached phenyl ring. The lone pair of electrons on the nitrogen can be delocalized into the aromatic system, which reduces its nucleophilicity and basicity compared to N-alkyl morpholines.

Despite this reduced reactivity, the nitrogen atom can still participate in certain chemical reactions. One common reaction for tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. For this compound, this would typically require a reactive alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, and may necessitate elevated temperatures to proceed to completion.

Another potential transformation is oxidation. Strong oxidizing agents can convert the morpholine nitrogen to an N-oxide. nih.gov This transformation can alter the electronic properties of the molecule and introduce a new functional handle for further reactions. The use of reagents like N-Methylmorpholine-N-Oxide (NMO) is common for various transition metal-catalyzed oxidations, highlighting the stability and utility of the N-oxide functionality. organic-chemistry.org

Reactivity of the Bromo-Substituted Phenyl Ring

The aryl bromide moiety is arguably the most versatile functional group for derivatization in this compound. It serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular frameworks, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. nih.govresearchgate.net This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups. nih.gov this compound can be coupled with various aryl, heteroaryl, or alkyl boronic acids to generate diverse biaryl and related structures. nih.govmdpi.comsemanticscholar.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table is based on analogous reactions of similar aryl bromides and represents expected outcomes.

Coupling Partner (R-B(OH)₂) Catalyst / Ligand Base Solvent Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 4-(4-Phenyl-2-methoxyphenyl)morpholine
4-Methylphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 4-(4-(p-tolyl)-2-methoxyphenyl)morpholine
Thiophene-2-boronic acid Pd₂(dba)₃ / SPhos K₃PO₄ 1,4-Dioxane 4-(2-Methoxy-4-(thiophen-2-yl)phenyl)morpholine

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. nih.govlibretexts.org Reacting this compound with various alkynes provides a direct route to arylalkyne derivatives, which are valuable precursors for synthesizing more complex heterocyclic systems or conjugated materials. nih.gov

Table 2: Representative Sonogashira Coupling Reactions This table is based on general procedures for Sonogashira couplings of aryl bromides and represents expected outcomes.

Alkyne Coupling Partner Pd Catalyst Cu(I) Co-catalyst Base Solvent Expected Product
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N Toluene 4-(2-Methoxy-4-(phenylethynyl)phenyl)morpholine
Trimethylsilylacetylene Pd(PPh₃)₄ CuI Diisopropylamine THF 4-(2-Methoxy-4-((trimethylsilyl)ethynyl)phenyl)morpholine

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. nih.govlibretexts.org This reaction is typically catalyzed by a palladium(0) species in the presence of a base. beilstein-journals.org The reaction of this compound with alkenes such as acrylates, styrenes, or other vinyl compounds can yield various cinnamic acid derivatives or stilbene-like structures. researchgate.netrsc.org

Table 3: Representative Heck Coupling Reactions This table is based on general procedures for Heck reactions and represents expected outcomes.

Alkene Coupling Partner Pd Catalyst Base Solvent Expected Product
Methyl acrylate Pd(OAc)₂ Et₃N DMF Methyl (E)-3-(4-(4-morpholino-3-methoxyphenyl))acrylate
Styrene Pd(PPh₃)₄ K₂CO₃ Acetonitrile 4-(2-Methoxy-4-styrylphenyl)morpholine

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.govmdpi.com

The this compound molecule lacks such strong activating groups. The methoxy (B1213986) group is electron-donating, and the morpholino group has a net weak-donating effect. Consequently, the phenyl ring is not sufficiently electron-deficient to undergo a classical addition-elimination SNAr reaction under standard conditions. Attempts to displace the bromide with common nucleophiles like alkoxides or amines would likely be unsuccessful or require extremely harsh conditions that might favor alternative reaction pathways, such as a benzyne (B1209423) mechanism. researchgate.net

Reactions at the Methoxy Group

The methoxy group (–OCH₃) on the phenyl ring is an ether linkage, which can be cleaved under strongly acidic conditions to yield a phenol. This demethylation reaction is a common transformation in natural product synthesis and medicinal chemistry to unmask a hydroxyl group. wikipedia.orgsciencemadness.org

The typical reagents used for aryl methyl ether cleavage are strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). libretexts.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group in an Sₙ2-type mechanism. libretexts.org The resulting product would be 4-bromo-2-(morpholino)phenol, which could then be used in subsequent reactions such as O-alkylation or conversion to a triflate for further cross-coupling. More specialized methods, such as using aromatic thiols in the presence of a base, can also achieve O-demethylation under different conditions. google.com

Oxidative and Reductive Transformations

Oxidative Transformations: The this compound molecule can undergo oxidation at several sites. As mentioned in section 5.1, the morpholine nitrogen can be oxidized to form the corresponding N-oxide, a stable and useful intermediate. nih.gov This is often achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Furthermore, under specific conditions, oxidative cyclization can occur if other reactive groups are present on the molecule. researchgate.net

Reductive Transformations: The primary reductive transformation for this molecule involves the bromo-substituent. The carbon-bromine bond can be cleaved via catalytic hydrogenation, a process known as hydrodebromination. This reaction typically employs a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen gas or a hydrogen donor like ammonium formate. This would convert the molecule to 4-(2-methoxyphenyl)morpholine.

Another reductive pathway could involve the use of strong reducing agents like morpholine-borane complexes, which are known to reduce carbonyl compounds. rsc.org However, for the target molecule itself, which lacks a reducible carbonyl, the most relevant reduction is the removal of the bromine atom.

Synthesis of Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. airo.co.in The general strategy involves using the bromo-substituent as a handle to introduce a new functional group via cross-coupling, followed by an intramolecular cyclization reaction to form a new ring. nih.govuoregon.edu

For example, a Sonogashira coupling can introduce a terminal alkyne. This alkyne can then participate in a cyclization reaction with a neighboring group, or a new group can be introduced to facilitate the ring closure. Similarly, a Suzuki or Buchwald-Hartwig amination reaction could introduce a substituent ortho to the morpholine nitrogen (after a separate synthetic step) or at the 4-position, which could then undergo cyclization to form fused systems like benzoxazines or other polycyclic structures. researchgate.net The use of a related compound, 4-(4-Bromo-2-methylphenyl)-morpholine, in the synthesis of antiviral aminoquinoline derivatives highlights the utility of this scaffold in constructing complex heterocyclic drugs. pharmaffiliates.com

Medicinal Chemistry Research and Biological Activity Exploration Non Clinical

Design Principles for Morpholine-Containing Bioactive Compounds

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govresearchgate.net Its inclusion is based on several key design principles rooted in its unique physicochemical and structural properties. nih.govnih.gov

One of the primary advantages of the morpholine moiety is its ability to improve the pharmacokinetic properties of a compound. nih.gove3s-conferences.org The presence of the oxygen atom and the weak basicity of the nitrogen atom give the ring a well-balanced hydrophilic-lipophilic profile and a pKa value that can enhance aqueous solubility and improve absorption and distribution characteristics. acs.orgnih.gov This often translates to better bioavailability and brain permeability, which is particularly crucial for drugs targeting the central nervous system (CNS). acs.orgnih.gov

Furthermore, the morpholine ring is metabolically robust and can serve as a stable anchor or linker within a molecule. nih.gov It can act in several distinct roles:

As an interacting pharmacophore: The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions with biological targets. nih.govnih.gov

As a structural scaffold: Its defined, yet flexible, chair-like conformation can orient other critical pharmacophoric groups in the correct spatial arrangement for optimal interaction with a receptor or enzyme active site. nih.govnih.gov

As a modulator of physicochemical properties: Its introduction can fine-tune solubility, lipophilicity, and metabolic stability to create a more drug-like molecule. acs.orgnih.gov

These principles justify the classification of morpholine as a privileged structure and its widespread use in the design of enzyme inhibitors and receptor modulators. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While specific SAR studies for 4-(4-Bromo-2-methoxyphenyl)morpholine are not extensively documented in publicly available literature, general principles can be inferred from analyses of analogous structures. The biological activity of phenylmorpholine compounds is highly dependent on the electronic and steric properties of the substituents on the phenyl ring.

The nature and position of substituents on the phenyl ring are critical determinants of a molecule's biological activity, influencing target affinity, selectivity, and pharmacokinetic properties.

Halogen Substituents (Bromo): The bromine atom at the para-position (C4) of the phenyl ring is a bulky, lipophilic, and electron-withdrawing group. Halogen bonding is a recognized interaction in ligand-target binding. In many compound series, a bromo substituent can enhance binding affinity by occupying a specific hydrophobic pocket within the target protein. nih.gov For instance, in studies of morpholine-based chalcones, the presence of a bromo-substituent on a phenyl ring was found to be compatible with potent monoamine oxidase (MAO) inhibitory activity. nih.gov The position is crucial; para-substitution often provides a different biological profile compared to ortho- or meta-substitution due to the specific topology of the enzyme's active site.

Alkoxy Substituents (Methoxy): The methoxy (B1213986) group at the ortho-position (C2) is an electron-donating group that can also act as a hydrogen bond acceptor. Its presence can significantly influence the conformation of the molecule by creating steric interactions that may twist the phenyl ring relative to the morpholine moiety. This conformational constraint can be beneficial if it pre-organizes the molecule into a bioactive conformation. Furthermore, methoxy groups have been shown to be favorable for activity in various enzyme inhibitors, including MAO inhibitors, where they can form key interactions within the active site. frontiersin.org The ortho-positioning can also influence metabolic stability by sterically hindering the adjacent positions from enzymatic attack.

The interplay between the electron-withdrawing bromo group and the electron-donating methoxy group creates a specific electronic distribution across the phenyl ring that ultimately dictates the types of interactions (e.g., π-π stacking, hydrophobic, hydrogen bonding) the molecule can form with its biological target.

The morpholine ring typically adopts a stable, low-energy chair conformation. nih.gov This conformation is not rigid and allows for a degree of flexibility, which is vital for its function in drug design. acs.orgnih.gov The primary role of this conformation is to act as a rigid scaffold that projects the N-aryl substituent—in this case, the 4-bromo-2-methoxyphenyl group—into a specific region of space.

This directional positioning is critical for aligning the substituted phenyl ring for optimal interactions within the binding site of a target protein. For example, in the approved drug aprepitant, the morpholine ring functions as a central scaffold that directs three different substituent groups into their respective binding pockets within the NK1 receptor, demonstrating the importance of the ring's conformational properties for achieving high-affinity binding. nih.gov For this compound, the chair conformation would orient the substituted phenyl group away from the morpholine ring, allowing it to freely interact with target residues, such as those in the active site of an enzyme.

Enzyme Inhibition Studies (in vitro Biochemical Assays)

While direct in vitro biochemical assay data for this compound is limited, its structural components suggest potential inhibitory activity against certain enzyme families, notably carbonic anhydrases and monoamine oxidases.

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes crucial for pH regulation. nih.gov While classical CA inhibitors are sulfonamides, a growing class of non-classical inhibitors, including phenols, has been identified. nih.gov Studies have demonstrated that bromophenol derivatives can be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with some compounds exhibiting inhibition constants (Kᵢ) in the low nanomolar range. tandfonline.comtandfonline.com

The subject compound, this compound, contains a brominated methoxybenzene moiety, which is structurally related to active bromophenols. The 2-methoxy group is an O-methylated phenol. Phenols are thought to inhibit CAs by anchoring to the zinc-bound water molecule/hydroxide ion within the active site. The methylation of the phenolic hydroxyl might impact this binding mechanism. However, the potent activity of related bromophenol compounds suggests that the bromo- and methoxy-substituted phenyl scaffold has the potential to interact with the CA active site. Below is a table of inhibition data for structurally related bromophenol compounds against hCA I and hCA II.

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Bromophenol Derivatives.
CompoundSubstituentshCA I Kᵢ (nM)hCA II Kᵢ (nM)Reference
Bromophenol Analog 12-Bromo-4,5-dimethoxy25.67 ± 4.5815.05 ± 1.07 mdpi.com
Bromophenol Analog 22,3,6-Tribromo-4,5-dihydroxy1.85 ± 0.582.01 ± 0.52 tandfonline.com
Bromophenol Analog 32,3-Dibromo-4,5-dihydroxy2.24 ± 0.442.12 ± 0.51 tandfonline.com
Acetazolamide (Standard)Sulfonamide-based inhibitor6.76 ± 2.55- tandfonline.com

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize monoamine neurotransmitters. mdpi.com Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders. criver.com The structure of this compound shares features with known MAO inhibitors. Notably, the antidepressant drug Moclobemide is a reversible MAO-A inhibitor that also contains a morpholine ring attached to a substituted phenyl ring system. nih.govmdpi.com

The N-phenylmorpholine scaffold is a key pharmacophore for MAO inhibition. nih.gov The nature of the substituents on the phenyl ring determines the potency and selectivity for MAO-A versus MAO-B. The electronic properties of the 4-bromo and 2-methoxy groups on the phenyl ring of the title compound would be expected to modulate its affinity for the MAO active site, which contains a flavin adenine (B156593) dinucleotide (FAD) cofactor and is characterized by a hydrophobic cavity. Research on related morpholine-chalcone hybrids has shown that bromo-substituted phenyl rings are compatible with potent MAO inhibition. nih.gov Given its structural similarity to established MAO inhibitors, this compound is a candidate for MAO inhibitory activity.

Table 2: In Vitro Inhibition of Monoamine Oxidase (MAO) by Structurally Relevant Phenylmorpholine Analogs.
CompoundTargetInhibition (IC₅₀ or Kᵢ)Mode of InhibitionReference
MoclobemidehMAO-AKᵢ = 0.11 µMReversible nih.gov
(E)-3-(4-Bromo-3-fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-oneMAO-AIC₅₀ = 8.45 µMReversible nih.gov
Calycosin (3′,7-dihydroxy-4′-methoxyisoflavone)hMAO-BIC₅₀ = 7.19 µMCompetitive nih.gov
3′,4′,7-trihydroxyflavonehMAO-AIC₅₀ = 7.57 µMCompetitive nih.gov

Based on a comprehensive search of scientific literature, there is currently insufficient publicly available research data to construct a detailed article on the specific biological activities of the chemical compound This compound as per the requested outline.

The instructions require a thorough and scientifically accurate article focusing solely on this compound, with detailed research findings and data tables for each of the specified sections:

Molecular Docking and Chemoinformatics in Target Identification

While general research exists on the biological activities of the broader morpholine and bromophenol chemical classes, specific experimental data for "this compound" in relation to enzyme inhibition, antimicrobial efficacy, or anticancer properties could not be located. Generating content for the requested article without specific research findings would lead to inaccuracies and speculation, which would not meet the required standards of a scientific and authoritative article.

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Computational Prediction of Binding Affinity to Biological Receptors

While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the prediction of its binding affinity to various biological receptors. Molecular docking simulations are a primary tool for such predictions, estimating the binding energy and identifying the most favorable binding pose of a ligand within a receptor's active site.

The binding affinity of a molecule like this compound is influenced by a combination of factors including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The bromophenyl moiety can participate in hydrophobic and halogen bonding interactions, while the methoxy group can act as a hydrogen bond acceptor. The morpholine ring, with its oxygen atom, can also form hydrogen bonds, and its nitrogen atom can be protonated, leading to electrostatic interactions. nih.gov

Similarly, for G-protein coupled receptors (GPCRs), another major class of drug targets, the N-aryl morpholine scaffold can interact with transmembrane helices. The substituted phenyl ring can engage in hydrophobic and aromatic stacking interactions within the receptor's binding pocket, while the morpholine moiety can form polar contacts. nih.govmdpi.com

An illustrative data table of predicted binding energies for a hypothetical interaction with a generic kinase and GPCR is presented below. It is important to note that these are representative values and the actual binding affinities would be target-specific.

Biological Target ClassPredicted Binding Energy (kcal/mol)Potential Key Interacting Residues
Protein Kinase (e.g., mTOR)-7.5 to -9.5Val, Leu, Met, Asp
GPCR (e.g., Dopamine D4 Receptor)-8.0 to -10.0Phe, Trp, Asp, Ser

Analysis of Ligand-Receptor Interactions and Pharmacophore Mapping

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would likely include a hydrogen bond acceptor (the morpholine oxygen and the methoxy oxygen), a hydrophobic aromatic feature (the bromophenyl ring), and potentially a halogen bond donor (the bromine atom). nih.govresearchgate.net

Analysis of ligand-receptor interactions for structurally related N-aryl morpholine compounds reveals common patterns. The morpholine ring is often crucial for establishing key interactions. In kinase inhibitors, the morpholine oxygen frequently forms a hydrogen bond with a backbone amide hydrogen in the hinge region of the enzyme. nih.gov The nitrogen atom can also act as a hydrogen bond acceptor.

A hypothetical model of the ligand-receptor interactions for this compound within a kinase binding site could involve:

Morpholine Oxygen: Hydrogen bond with a hinge region amino acid (e.g., Valine).

Bromophenyl Ring: Hydrophobic interactions within a pocket lined by aliphatic and aromatic residues (e.g., Leucine, Phenylalanine).

Bromine Atom: Halogen bond with an electron-rich atom (e.g., a backbone carbonyl oxygen).

Methoxy Group: Potential hydrogen bond with a polar residue or a water molecule in the active site.

The following table summarizes the potential pharmacophoric features of this compound and their likely interactions.

Pharmacophoric FeaturePotential Interaction TypeExample Interacting Residue/Group
Morpholine OxygenHydrogen Bond AcceptorBackbone NH of Valine
Aromatic RingHydrophobic/Aromatic StackingPhenylalanine, Tyrosine
Bromine AtomHalogen Bond DonorBackbone Carbonyl Oxygen
Methoxy OxygenHydrogen Bond AcceptorSerine, Threonine

Modulating Pharmacokinetic-Relevant Properties through Morpholine Scaffold (e.g., aqueous solubility, metabolic stability)

The morpholine scaffold is frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.govenamine.net

Metabolic Stability: The morpholine ring is generally considered to be metabolically stable. nih.govresearchgate.net The C-O and C-N bonds within the ring are not easily cleaved by common metabolic enzymes. However, metabolic transformations can still occur on the morpholine ring or its substituents. For N-aryl morpholines, oxidation of the aromatic ring is a potential metabolic pathway. The presence of the electron-withdrawing bromine atom on the phenyl ring of this compound may influence the sites of metabolic oxidation. Furthermore, O-demethylation of the methoxy group is a common metabolic reaction. In vitro assays using liver microsomes or hepatocytes are typically employed to assess the metabolic stability of new chemical entities. researchgate.netspringernature.comwuxiapptec.com Studies on other morpholine-containing compounds have shown that the site and rate of metabolism can be influenced by the nature and position of substituents on both the morpholine and the aryl rings. nih.gov

The table below summarizes the expected influence of the morpholine scaffold on the pharmacokinetic properties of this compound.

Pharmacokinetic PropertyInfluence of Morpholine ScaffoldRationale
Aqueous SolubilityIncreasePolar oxygen and basic nitrogen capable of hydrogen bonding and salt formation. nih.gov
Metabolic StabilityGenerally StableRobust heterocyclic ring system, though substituents may be liable to metabolism. nih.govresearchgate.net

Future Research Trajectories and Broader Impact

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

The full potential of the 4-(4-Bromo-2-methoxyphenyl)morpholine scaffold can only be unlocked through the development of sophisticated synthetic strategies. While traditional methods for creating morpholine (B109124) rings exist, future research must focus on creating more complex, C-functionalized, and stereochemically diverse derivatives. nih.govnih.gov The existing bromine and methoxy (B1213986) group on the phenyl ring serve as versatile handles for further modification, but accessing novel chemical space requires more advanced techniques.

Future synthetic efforts should pivot towards:

Palladium-catalyzed carboamination reactions: This key step can enable the creation of cis-3,5-disubstituted morpholines from simple, enantiomerically pure amino alcohols, allowing for precise stereocontrol. nih.gov

Diversity-Oriented Synthesis (DOS): This approach facilitates the generation of structurally diverse and complex molecules from a common starting material, which is crucial for exploring a wider range of biological activities. researchgate.net

Photocatalytic Methods: Under continuous flow conditions, photocatalytic coupling can provide access to substituted morpholines and related heterocycles, offering a scalable and efficient synthetic route. organic-chemistry.org

Green Chemistry Approaches: Employing inexpensive and environmentally benign reagents, such as ethylene (B1197577) sulfate (B86663) and tBuOK, for the conversion of 1,2-amino alcohols to morpholines represents a significant step towards sustainable pharmaceutical manufacturing. organic-chemistry.orgchemrxiv.org

These advanced methodologies will be instrumental in building libraries of complex derivatives that systematically explore variations in regiochemistry and stereochemistry, which are critical for fine-tuning biological activity. nih.gov

Synthetic StrategyDescriptionPotential Advantage for Derivatives
Pd-Catalyzed Carboamination Couples an amine and an aryl/alkenyl bromide to form a C-N bond and a new ring. nih.govPrecise control over stereochemistry, enabling access to specific enantiopure isomers.
Diversity-Oriented Synthesis (DOS) Generates a wide array of structurally different compounds from a simple starting block. researchgate.netRapidly explores vast chemical space to identify novel bioactive scaffolds.
Photocatalysis Uses light to drive chemical reactions, often under mild conditions. organic-chemistry.orgHigh efficiency and scalability, suitable for industrial production.
Green Synthesis Protocols Employs environmentally friendly reagents and conditions. chemrxiv.orgReduces waste and improves the safety and sustainability of chemical synthesis.

Advanced Computational Modeling for Predictive Medicinal Chemistry and Drug Design

Computational modeling is an indispensable tool in modern drug discovery, allowing for the rational design of new molecules and the prediction of their properties before undertaking costly and time-consuming synthesis. For derivatives of this compound, computational approaches can accelerate the discovery of potent and selective drug candidates.

Future research should leverage:

Molecular Docking and Dynamics: These simulations can predict how novel morpholine derivatives bind to specific biological targets, such as kinases or G-protein coupled receptors. mdpi.com Understanding these interactions at an atomic level is crucial for optimizing binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of synthesized compounds and their measured biological activities, QSAR models can be built to predict the potency of new, unsynthesized derivatives.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows researchers to prioritize derivatives with favorable drug-like properties, such as good oral bioavailability and low toxicity, early in the design phase. researchgate.net

For instance, computational studies on other morpholine-substituted scaffolds have successfully demonstrated stable binding within the active site of targets like the mTOR protein, guiding the synthesis of potent anticancer agents. mdpi.com Applying these predictive models to the this compound core will streamline the path to identifying promising clinical candidates.

Computational TechniqueApplication in Drug DesignExpected Outcome
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comIdentification of key binding interactions and prioritization of compounds for synthesis.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to assess complex stability. mdpi.comConfirmation of binding mode stability and understanding of dynamic interactions.
QSAR Modeling Correlates chemical structure with biological activity to build predictive models.Estimation of the biological activity of virtual compounds, guiding lead optimization.
ADMET Prediction Forecasts the pharmacokinetic and toxicological properties of a molecule. researchgate.netEarly identification of candidates with poor drug-like properties, reducing late-stage failures.

Exploration of New Biological Targets and Therapeutic Areas for Morpholine Scaffolds

The morpholine nucleus is a versatile pharmacophore found in drugs targeting a wide array of diseases. nih.govijprems.com Its derivatives have shown significant potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. e3s-conferences.orgtandfonline.com The unique substitution pattern of this compound provides a foundation for exploring both established and novel therapeutic avenues.

Future investigations should focus on:

Central Nervous System (CNS) Disorders: The morpholine ring is known to improve blood-brain barrier permeability, a critical property for CNS-active drugs. tandfonline.comnih.gov Derivatives could be screened against targets involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease, or for mood disorders. tandfonline.comacs.org

Oncology: Many kinase inhibitors used in cancer therapy contain a morpholine moiety, which often enhances potency and improves pharmacokinetic properties. nih.gov Derivatives of this compound should be evaluated as potential inhibitors of key cancer-related targets like PI3K and mTOR. mdpi.comnih.gov

Infectious Diseases: The morpholine scaffold is present in antibiotics such as Linezolid. researchgate.net Novel derivatives could be tested for activity against drug-resistant bacteria or other pathogens.

The exploration of these diverse biological targets will be crucial in defining the therapeutic potential of this specific chemical series and the broader class of substituted phenylmorpholines. researchgate.net

Therapeutic AreaPotential Biological TargetsRationale
Oncology PI3K, mTOR, other kinases mdpi.comnih.govMorpholine is a common moiety in kinase inhibitors, improving potency and solubility.
Neurodegenerative Diseases Cholinesterases, MAO, Secretases tandfonline.comacs.orgThe scaffold can enhance blood-brain barrier penetration to reach CNS targets.
Infectious Diseases Bacterial ribosomes, viral enzymes researchgate.netProven utility of the morpholine ring in approved antibacterial agents like Linezolid.
Inflammatory Diseases Cyclooxygenase (COX), CytokinesMorpholine derivatives have demonstrated broad anti-inflammatory properties. e3s-conferences.org

Integration of High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

To efficiently explore the biological potential of the this compound scaffold, modern drug discovery workflows that integrate combinatorial chemistry and high-throughput screening (HTS) are essential. acs.org This combination allows for the rapid synthesis and evaluation of thousands of compounds, dramatically accelerating the identification of lead molecules.

The research trajectory in this area involves:

Combinatorial Library Synthesis: Using the core scaffold as a template, large libraries of derivatives can be generated by systematically varying substituents at the bromine and other positions on the phenyl ring. This can be achieved using parallel synthesis techniques. benthamdirect.com

High-Throughput Screening (HTS): These libraries can then be screened against a wide range of biological targets using automated, miniaturized assays. acs.orgunchainedlabs.com HTS can quickly identify "hits"—compounds that show activity against a specific target.

Fragment-Based Screening: The core morpholine-phenyl structure itself can be used as a fragment in screening campaigns to identify initial, low-affinity binders to a protein target. These hits can then be elaborated into more potent molecules. nih.gov

This integrated approach maximizes the efficiency of the drug discovery process, allowing researchers to quickly map the structure-activity relationships within a chemical series and identify promising candidates for further development. unchainedlabs.com

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Structure-Function Relationships

Beyond its direct therapeutic applications, the systematic study of this compound and its derivatives offers a valuable opportunity to contribute to the fundamental understanding of heterocyclic chemistry. The morpholine ring, with its chair-like conformation and the interplay of its nitrogen and oxygen heteroatoms, presents a rich platform for investigating non-covalent interactions, conformational preferences, and reaction mechanisms. nih.gov

Key areas for fundamental research include:

Structure-Function Relationships (SFR): By synthesizing a diverse set of analogs and correlating their precise three-dimensional structures (determined by X-ray crystallography or NMR) with their biological activity, researchers can build detailed models of how specific structural features contribute to function. e3s-conferences.org

Pharmacophore Analysis: Investigating how the morpholine ring acts as a pharmacophore—whether by serving as a hydrogen bond acceptor, a hydrophobic element, or a rigid scaffold to orient other functional groups—provides insights applicable to the design of other heterocyclic drugs. nih.gove3s-conferences.org

Reactivity Studies: Exploring the reactivity of the substituted phenyl ring and the morpholine nitrogen can lead to the discovery of new chemical transformations and a deeper understanding of the electronic properties of this heterocyclic system.

This fundamental knowledge is not only academically valuable but also has practical implications, enabling more rational and predictive drug design in the future. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromo-2-methoxyphenyl)morpholine, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-bromo-2-methoxybromobenzene with morpholine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. Optimization includes:

  • Stoichiometry: A 10–20% molar excess of morpholine to ensure complete substitution.
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Yield improvements (>70%) are achieved by monitoring intermediates via TLC and adjusting reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals by comparing with structurally similar morpholine derivatives. The methoxy group (δ ~3.8–3.9 ppm) and morpholine protons (δ ~3.6–3.7 ppm) are diagnostic. Aromatic protons near the bromine atom show deshielding (δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (ESI-TOF): Confirm molecular weight ([M+H]⁺ expected at ~300–302 m/z) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy: Identify C-O (morpholine, ~1120 cm⁻¹) and aryl-Br (~560 cm⁻¹) stretches.

Q. How can solubility and stability profiles of this compound inform experimental design?

Methodological Answer:

  • Solubility: Test in DMSO (high solubility for biological assays) or dichloromethane (synthetic reactions). Limited aqueous solubility requires formulation with co-solvents (e.g., 10% DMSO in PBS).
  • Stability: Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Use HPLC to monitor decomposition products. Store at –20°C in amber vials under inert atmosphere .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and regioselectivity of this compound in reaction mechanisms?

Methodological Answer:

  • Computational Setup: Use B3LYP/6-311G(d,p) basis set to model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. Solvent effects (e.g., DCM) are incorporated via the Polarizable Continuum Model (PCM).
  • Applications: Predict sites for electrophilic substitution (e.g., bromine-directed reactivity) and nucleophilic attack on the morpholine ring. Compare with experimental kinetic data to validate accuracy. DFT studies on analogous compounds show methoxy groups enhance electron density at ortho positions .

Q. What strategies resolve contradictions in X-ray crystallographic data for this compound derivatives?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) measurements to reduce thermal motion artifacts.
  • Refinement: Employ SHELXL for iterative refinement, incorporating anisotropic displacement parameters and resolving disorder in the morpholine ring. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can bioactivity assays differentiate between the compound’s direct enzyme inhibition and off-target effects?

Methodological Answer:

  • Assay Design: Use isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes (e.g., kinases) and compare with negative controls (mutant enzymes).
  • Off-Target Screening: Perform high-throughput phenotypic assays (e.g., cell viability panels) and computational docking (AutoDock Vina) to identify non-specific interactions. Dose-response curves (IC₅₀) and selectivity indices (SI >10) confirm specificity .

Q. What analytical workflows are recommended for identifying degradation products of this compound under oxidative conditions?

Methodological Answer:

  • Oxidative Stress Tests: Expose the compound to H₂O₂ (3% v/v) or Fenton’s reagent (Fe²⁺/H₂O₂) at 37°C.
  • LC-MS/MS Analysis: Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect demethylation (loss of –OCH₃) or morpholine ring cleavage. Compare fragmentation patterns with reference libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.